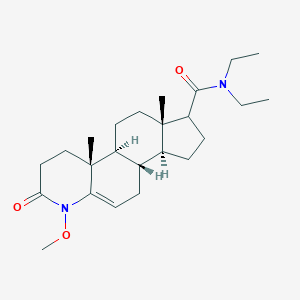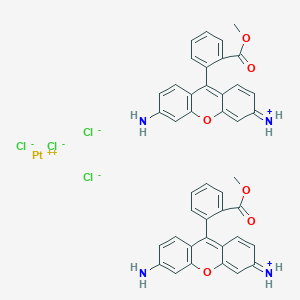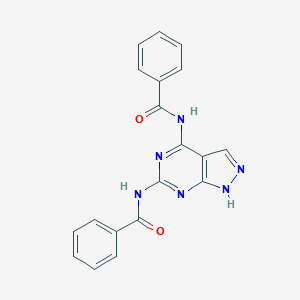
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- is a chemical compound that belongs to the class of quinolizine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
The mechanism of action of 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical And Physiological Effects
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- has been shown to exhibit potent antitumor activity in various cancer cell lines. It also has potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to have a neuroprotective effect, as it protects against oxidative stress-induced neurotoxicity.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of novel cancer therapeutics. However, one of the major limitations is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action of this compound.
Future Directions
There are several future directions for the research on 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro-. One of the major directions is the development of novel cancer therapeutics based on this compound. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Another direction is the investigation of its potential as an anti-inflammatory and neuroprotective agent. Finally, the development of new synthetic methods for the production of this compound is also an important future direction.
Synthesis Methods
The synthesis of 1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- can be achieved through several methods. One of the most common methods involves the condensation of 2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1,4-dione with 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one in the presence of a base such as sodium hydride. The reaction yields the desired product in good yields.
Scientific Research Applications
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in various cancer cell lines. It also has potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
CAS RN |
101077-18-3 |
|---|---|
Product Name |
1H,5H-Benzo(ij)quinolizine-9-methanol, 2,3,6,7-tetrahydro- |
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanol |
InChI |
InChI=1S/C13H17NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-8,15H,1-6,9H2 |
InChI Key |
OTRHTQIEJBKBAT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)CO |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)CO |
Other CAS RN |
101077-18-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
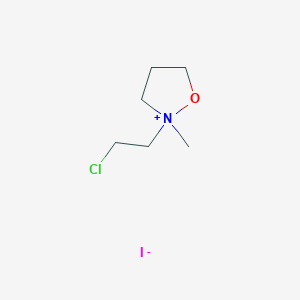
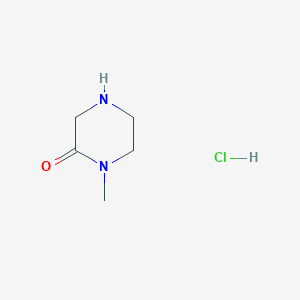


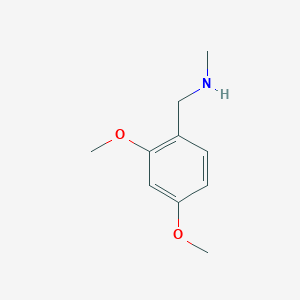

![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)
